Cas no 145576-28-9 (Ethyl 4-methylidenecyclohexane-1-carboxylate)

Ethyl 4-methylidenecyclohexane-1-carboxylate is a cyclohexane derivative featuring a methylidene group at the 4-position and an ethyl ester moiety at the 1-position. This compound is of interest in organic synthesis due to its reactive exocyclic double bond, which facilitates further functionalization, such as cycloadditions or nucleophilic additions. The ester group enhances solubility in organic solvents, making it suitable for use as an intermediate in pharmaceuticals, agrochemicals, or fine chemical synthesis. Its structural versatility allows for modifications to yield complex cyclic frameworks, underscoring its utility in scaffold diversification. The compound is typically handled under standard laboratory conditions, ensuring compatibility with a range of synthetic protocols.
Ethyl 4-methylidenecyclohexane-1-carboxylate structure
145576-28-9 structure
Product name:Ethyl 4-methylidenecyclohexane-1-carboxylate
CAS No:145576-28-9
MF:C10H16O2
Molecular Weight:168.2328
MDL:MFCD12498694
CID:1027413
PubChem ID:15151435

Ethyl 4-methylidenecyclohexane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-methylenecyclohexanecarboxylate
    • 4-methylen-cyclohexanecarboxylic acid ethyl ester
    • 4-methylene-cyclohexanecarboxylic acid ethyl ester
    • Ethyl 4-methyleneyclohexanecarboxylate
    • ethyl 4-methylenyl-1-cyclohexanecarboxylate
    • ethyl 4-methylidenecyclohexanecarboxylate
    • ethylmethylenecyclohexanecarboxylate
    • ethyl 4-methylidenecyclohexane-1-carboxylate
    • 4-methylenecyclohexanecarboxylic acid ethyl ester
    • Cyclohexanecarboxylic acid, 4-methylene-, ethyl ester
    • DLVGFWIRQAUWDC-UHFFFAOYSA-N
    • SBB088196
    • 7198AA
    • Ethyl 4-methylenecyclohexylcarboxylate
    • RP10439
    • Ethyl 4-methylidenecyclohexanecarbo
    • DA-33851
    • ED-0231
    • 4-methylenecyclohexane carboxylic acid ethyl ester
    • 145576-28-9
    • Ethyl 4-methylenecyclohexane-1-carboxylate
    • VFA57628
    • AKOS005072460
    • SY102641
    • BCP31602
    • CS-0151640
    • Ethyl4-methylenecyclohexanecarboxylate
    • J-521048
    • MFCD12498694
    • EN300-114095
    • 4-Methylene Cyclohexanecarboxylic Acid Ethyl Ester
    • SCHEMBL5364
    • DTXSID50569137
    • Ethyl 4-methylidenecyclohexane-1-carboxylate
    • MDL: MFCD12498694
    • インチ: 1S/C10H16O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h9H,2-7H2,1H3
    • InChIKey: DLVGFWIRQAUWDC-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])C([H])([H])[H])C(C1([H])C([H])([H])C([H])([H])C(=C([H])[H])C([H])([H])C1([H])[H])=O

計算された属性

  • 精确分子量: 168.11500
  • 同位素质量: 168.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • XLogP3: 1.9

じっけんとくせい

  • Boiling Point: 47°/0.7mm
  • PSA: 26.30000
  • LogP: 2.29590

Ethyl 4-methylidenecyclohexane-1-carboxylate Security Information

Ethyl 4-methylidenecyclohexane-1-carboxylate 税関データ

  • 税関コード:2916209090
  • 税関データ:

    中国税関コード:

    2916209090

    概要:

    29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Ethyl 4-methylidenecyclohexane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XJ221-1g
Ethyl 4-methylenecyclohexanecarboxylate
145576-28-9 98%
1g
¥1155.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222280-250mg
Ethyl 4-methylenecyclohexanecarboxylate
145576-28-9 97%
250mg
¥41 2023-04-15
eNovation Chemicals LLC
Y1299163-10G
ethyl 4-methylenecyclohexanecarboxylate
145576-28-9 97%
10g
$150 2024-07-21
abcr
AB269632-1g
Ethyl 4-methylenecyclohexane-1-carboxylate, 95%; .
145576-28-9 95%
1g
€86.40 2024-04-19
Enamine
EN300-114095-1.0g
ethyl 4-methylidenecyclohexane-1-carboxylate
145576-28-9 95%
1g
$120.0 2023-06-09
Enamine
EN300-114095-5.0g
ethyl 4-methylidenecyclohexane-1-carboxylate
145576-28-9 95%
5g
$360.0 2023-06-09
eNovation Chemicals LLC
Y1041152-5g
Cyclohexanecarboxylic acid, 4-methylene-, ethyl ester
145576-28-9 98%
5g
$105 2024-06-08
Ambeed
A161969-100mg
Ethyl 4-methylenecyclohexanecarboxylate
145576-28-9 98%
100mg
$5.0 2025-02-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD201301-1g
Ethyl 4-methylenecyclohexanecarboxylate
145576-28-9 98%
1g
¥1068.0 2022-03-01
TRC
E926485-1g
Ethyl 4-methylidenecyclohexane-1-carboxylate
145576-28-9
1g
$138.00 2023-05-18

Ethyl 4-methylidenecyclohexane-1-carboxylate 合成方法

Ethyl 4-methylidenecyclohexane-1-carboxylate 関連文献

Ethyl 4-methylidenecyclohexane-1-carboxylateに関する追加情報

Ethyl 4-methylidenecyclohexane-1-carboxylate (CAS No. 145576-28-9): A Comprehensive Overview in Modern Chemical Biology

Ethyl 4-methylidenecyclohexane-1-carboxylate (CAS No. 145576-28-9) is a significant compound in the realm of chemical biology, characterized by its unique structural and functional attributes. This molecule, featuring a cyclohexane core with an ester group and a methylidene substituent, has garnered attention for its potential applications in pharmaceutical research and synthetic chemistry. The detailed exploration of its properties, synthesis methods, and emerging applications in biomedical research provides a comprehensive understanding of its relevance in contemporary scientific endeavors.

The molecular structure of Ethyl 4-methylidenecyclohexane-1-carboxylate exhibits a blend of flexibility and rigidity, which is pivotal for its biological interactions. The cyclohexane ring provides a stable scaffold, while the ester functionality enhances solubility and reactivity, making it a versatile intermediate in organic synthesis. Furthermore, the presence of the methylidene group introduces electronic and steric effects that can modulate the compound's behavior in various biochemical pathways.

In recent years, there has been a surge in research focused on the development of novel pharmacophores derived from cyclohexane derivatives. Ethyl 4-methylidenecyclohexane-1-carboxylate has emerged as a promising candidate due to its ability to mimic natural products and bioactive molecules. Studies have demonstrated its potential in inhibiting specific enzymes and receptors, which are implicated in various diseases. For instance, preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by interacting with cyclooxygenase enzymes, thereby offering a new avenue for therapeutic intervention.

The synthesis of Ethyl 4-methylidenecyclohexane-1-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. Traditional methods often employ Grignard reactions or condensation reactions to introduce the methylidene functionality. However, recent advancements in catalytic processes have enabled more efficient and sustainable synthetic routes. For example, transition metal-catalyzed cross-coupling reactions have been optimized to achieve higher yields and purity, reducing the environmental impact of production.

One of the most intriguing aspects of Ethyl 4-methylidenecyclohexane-1-carboxylate is its role as a building block in drug discovery. The structural motifs present in this compound can be modified to create libraries of derivatives with tailored biological activities. High-throughput screening techniques combined with computational modeling have accelerated the identification of lead compounds derived from this scaffold. This approach has been particularly effective in targeting complex diseases such as cancer and neurodegenerative disorders, where precise molecular interactions are crucial for therapeutic efficacy.

The pharmacokinetic profile of Ethyl 4-methylidenecyclohexane-1-carboxylate is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its clinical application. Preclinical studies have begun to unravel these processes, providing insights into potential dosing regimens and formulation strategies. For instance, modifications to the ester group have been explored to enhance bioavailability and reduce metabolic clearance.

The future prospects for Ethyl 4-methylidenecyclohexane-1-carboxylate are vast, driven by ongoing research and technological innovations. As computational chemistry advances, virtual screening methods will become more sophisticated, allowing researchers to predict the biological activity of novel derivatives with greater accuracy. Additionally, green chemistry principles are being integrated into synthetic protocols to minimize waste and energy consumption. These efforts align with global initiatives to promote sustainable pharmaceutical development.

In conclusion, Ethyl 4-methylidenecyclohexane-1-carboxylate (CAS No. 145576-28-9) represents a cornerstone in modern chemical biology. Its unique structural features make it a valuable tool for drug discovery and synthetic chemistry. As research continues to uncover new applications and optimize production methods, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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